N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide -

N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide

Catalog Number: EVT-5025479
CAS Number:
Molecular Formula: C16H23NOS
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine (MADAM)

    Compound Description: MADAM is a diphenyl sulfide derivative developed as a high-affinity and selective ligand for the serotonin transporter (SERT) []. It demonstrates significantly higher affinity for SERT compared to other commonly used radioactive probes, exhibiting at least a 2-fold increase in binding affinity []. MADAM displays strong selectivity for SERT over other transporters, such as the norepinephrine and dopamine transporters []. Autoradiographic studies on rat and human brain slices reveal that MADAM's distribution aligns with the known localization of serotonin transporters []. The exceptional affinity and selectivity of MADAM for SERT make it an invaluable tool for both in vitro and in vivo studies investigating the role of SERT in various neurological and psychiatric disorders [].

Sah 58-035 (3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide)

    Compound Description: Sah 58-035 is a well-established inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification [, ]. Recent research reveals that Sah 58-035 also acts as an agonist of estrogen receptors (ERα and ERβ) []. This dual activity profile suggests potential applications in treating conditions where both ACAT inhibition and ER modulation are desired, such as atherosclerosis, Alzheimer's disease, and cancer [].

N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (7)

    Compound Description: Compound 7 is a quinazolinone derivative that shows significant antitumor activity in vitro []. It exhibits remarkable potency against various cancer cell lines, including lung, CNS, and breast cancer cells, with growth inhibitory concentrations (GI50) comparable to or even surpassing those of standard anticancer drugs such as 5-fluorouracil, gefitinib, and erlotinib []. This potent antitumor activity makes compound 7 a promising candidate for further development as a potential anticancer agent [].

N-(3,4,5-trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19)

    Compound Description: Similar to compound 7, compound 19 is another quinazolinone derivative demonstrating potent antitumor properties []. It exhibits exceptional efficacy against a diverse panel of tumor cell lines, including those derived from lung, CNS, and breast cancers []. Notably, compound 19 displays remarkably low GI50 values, indicating its high potency as an antitumor agent []. The impressive antitumor activity of compound 19 warrants further investigation for potential development as a chemotherapeutic agent.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

    Compound Description: This compound stands out for its considerable anticancer activity, proving particularly effective against the glioblastoma U-87 cell line []. This suggests it might hold potential as a treatment option for glioblastoma, a highly aggressive type of brain cancer.

Properties

Product Name

N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide

IUPAC Name

N-cyclohexyl-3-(4-methylphenyl)sulfanylpropanamide

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C16H23NOS/c1-13-7-9-15(10-8-13)19-12-11-16(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18)

InChI Key

NHEOCNNUOFVQGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.